molecular formula C26H35N3O2 B5414653 1,3-DICYCLOHEXYL-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-6-CARBONYL)UREA

1,3-DICYCLOHEXYL-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-6-CARBONYL)UREA

Cat. No.: B5414653
M. Wt: 421.6 g/mol
InChI Key: FTKXCQHBOQTWMH-UHFFFAOYSA-N
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Description

1,3-DICYCLOHEXYL-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-6-CARBONYL)UREA is a complex organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a carbazole moiety, which is a tricyclic aromatic system, and a urea functional group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DICYCLOHEXYL-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-6-CARBONYL)UREA typically involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole with cyclohexyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using chromatographic techniques to obtain the desired product in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1,3-DICYCLOHEXYL-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-6-CARBONYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or selenium dioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The urea functional group can participate in nucleophilic substitution reactions, leading to the formation of substituted urea derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, selenium dioxide; typically carried out in an organic solvent such as dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under reflux conditions.

    Substitution: Nucleophiles such as amines or alcohols; reactions are conducted in the presence of a base like triethylamine at elevated temperatures.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted urea compounds, each with distinct chemical and physical properties.

Scientific Research Applications

1,3-DICYCLOHEXYL-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-6-CARBONYL)UREA has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-DICYCLOHEXYL-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-6-CARBONYL)UREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,9-Tetrahydro-1H-carbazole: A precursor in the synthesis of the compound, known for its biological activities.

    Cyclohexyl isocyanate: A reagent used in the synthesis, with applications in the production of various urea derivatives.

    Other urea derivatives: Compounds with similar structures and functional groups, used in various chemical and biological applications.

Uniqueness

1,3-DICYCLOHEXYL-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-6-CARBONYL)UREA is unique due to its specific combination of a carbazole moiety and a urea functional group. This unique structure imparts distinct chemical and biological properties, making it valuable in research and industrial applications.

Properties

IUPAC Name

N-cyclohexyl-N-(cyclohexylcarbamoyl)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O2/c30-25(18-15-16-24-22(17-18)21-13-7-8-14-23(21)28-24)29(20-11-5-2-6-12-20)26(31)27-19-9-3-1-4-10-19/h15-17,19-20,28H,1-14H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKXCQHBOQTWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N(C2CCCCC2)C(=O)C3=CC4=C(C=C3)NC5=C4CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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